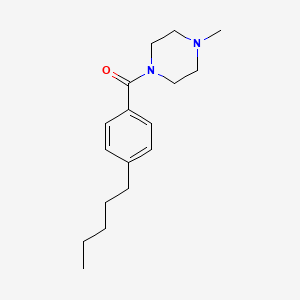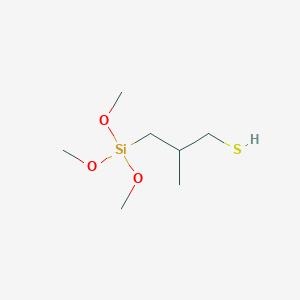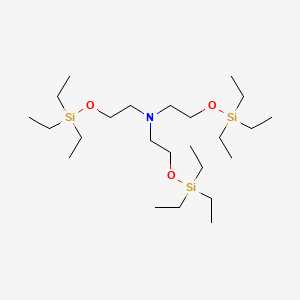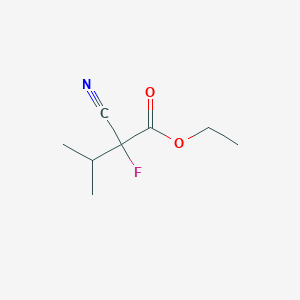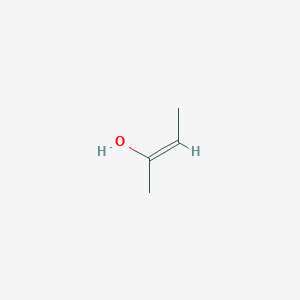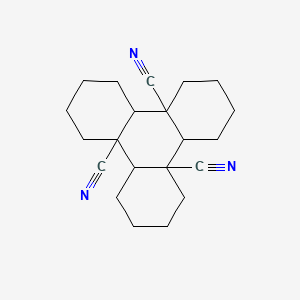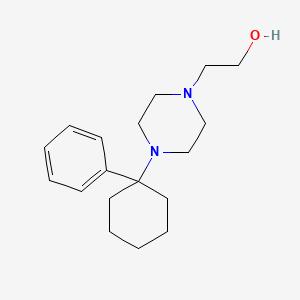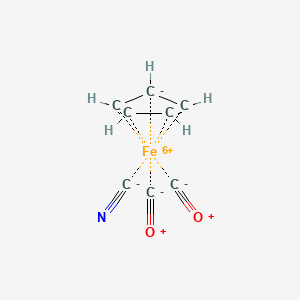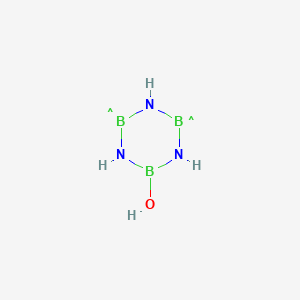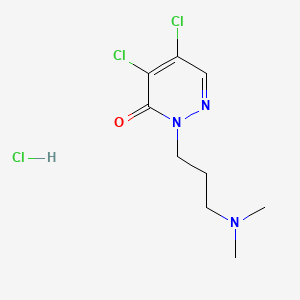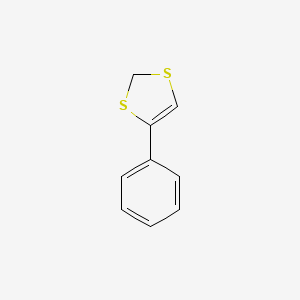
4-Phenyl-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2H-1,3-dithiole is a sulfur-containing heterocyclic compound. It is part of the 1,3-dithiole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2H-1,3-dithiole involves the reaction between phenylacetylene and elemental sulfur. This reaction typically occurs under high-temperature conditions to facilitate the formation of the dithiole ring . Another method involves the reaction of ethyl 3-oxobutanoate, phenylhydrazine, carbon disulfide, and propargyl bromide in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a dithiolane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound has shown potential antimicrobial activity.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent.
Industry: It is used in the development of materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2H-1,3-dithiole involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby exerting biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antioxidant and anti-tumor properties.
1,2,3-Triazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Phenyl-2H-1,3-dithiole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
15112-40-0 |
|---|---|
Molekularformel |
C9H8S2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C9H8S2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-6H,7H2 |
InChI-Schlüssel |
WEEWCEPQHUKCDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC=C(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


